molecular formula C24H25N3O B15210229 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol CAS No. 24628-49-7

4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol

Cat. No.: B15210229
CAS No.: 24628-49-7
M. Wt: 371.5 g/mol
InChI Key: DQIZPCGBFSLVEM-UHFFFAOYSA-N
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Description

4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol is a synthetic small molecule characterized by a benzo[g]quinoline scaffold linked to a diethylaminomethylphenol moiety via an amino bridge. The diethylaminomethylphenol group is a hallmark of Mannich base derivatives, which are known for their bioactivity in medicinal chemistry . This compound shares structural similarities with clinically relevant agents such as the antimalarial drug amodiaquine (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol), differing primarily in the substitution pattern on the quinoline ring (benzo[g]quinoline vs. 7-chloroquinoline) . Its design leverages the pharmacophoric features of both quinoline alkaloids and phenolic Mannich bases, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity .

Properties

CAS No.

24628-49-7

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

4-(benzo[g]quinolin-4-ylamino)-2-(diethylaminomethyl)phenol

InChI

InChI=1S/C24H25N3O/c1-3-27(4-2)16-19-13-20(9-10-24(19)28)26-22-11-12-25-23-15-18-8-6-5-7-17(18)14-21(22)23/h5-15,28H,3-4,16H2,1-2H3,(H,25,26)

InChI Key

DQIZPCGBFSLVEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=CC=NC3=CC4=CC=CC=C4C=C23)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzo[g]quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination Reaction: The benzo[g]quinoline is then subjected to an amination reaction with 4-aminophenol under controlled conditions to form the intermediate compound.

    Alkylation: The final step involves the alkylation of the intermediate with diethylamine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The amino and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural Analogs in Antimalarial Therapy

Amodiaquine (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol) is a direct structural analog. Key differences include:

  • Quinoline Substitution: Amodiaquine features a 7-chloro substituent on the quinoline ring, whereas the target compound incorporates a benzo[g]quinoline system, which adds a fused benzene ring to the quinoline scaffold. This modification may enhance π-π stacking interactions with biological targets .
  • Biological Activity: Amodiaquine inhibits autophagy-lysosomal pathways in cancer cells by blocking autophagosome-lysosome fusion .

Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE) Inhibitors

A hologram QSAR (HQSAR) study evaluated 36 derivatives of 4-[(diethylamino)methyl]phenol for AChE/BChE inhibition . Key findings:

  • Substituent Effects: The position and nature of substituents on the phenol ring significantly impact inhibitory potency. For example, electron-donating groups (e.g., methoxy) at the para position enhance AChE binding affinity.
  • Target Compound’s Potential: The benzo[g]quinoline moiety in the target compound introduces steric bulk and aromaticity, which may improve selectivity for AChE over BChE compared to simpler analogs .

Phenolic Mannich Bases with Modified Amino Groups

describes phenolic Mannich bases such as 2-[(diethylamino)methyl]phenyl acetate and 4-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)morpholine. Comparisons include:

  • Bioavailability: Esterification of the phenol group (e.g., acetate in 2-[(diethylamino)methyl]phenyl acetate) improves lipophilicity (logP = 2.8 vs.
  • Target Engagement: The morpholine ring in 4-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)morpholine confers rigidity, which may stabilize receptor interactions—a feature absent in the target compound’s flexible diethylamino group .

Metal-Binding Ligands in Coordination Chemistry

Schiff base ligands like 2-((2-(benzylamino)pyridin-3-ylimino)methyl)-5-(diethylamino)phenol (H₂L4) form stable complexes with Pd(II) and other metals . Contrasts with the target compound:

  • Chelation Capacity: The imine group in H₂L4 enables bidentate coordination, whereas the target compound’s aminoquinoline and phenol groups may act as tridentate ligands, offering distinct metal-binding geometries .
  • Applications : Pd(II) complexes of H₂L4 exhibit anticancer activity via DNA intercalation, suggesting that the target compound’s metal complexes could be explored for similar mechanisms .

Data Tables: Structural and Functional Comparisons

Table 1. Key Physicochemical Properties

Compound Name Molecular Weight logP AChE IC₅₀ (µM) BChE IC₅₀ (µM) Reference
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol 403.5 1.5 N/A N/A -
Amodiaquine 355.9 3.2 N/A N/A
4-[(Diethylamino)methyl]phenol (HQSAR lead) 193.3 1.8 0.45 2.7
2-[(Diethylamino)methyl]phenyl acetate 237.3 2.8 N/A N/A

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